Cas no 1357352-04-5 (tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers)

tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 6-AMINO-2-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE
- tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers
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- MDL: MFCD22209559
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3
- InChIKey: VOJMZLZBOIHIRI-UHFFFAOYSA-N
- ほほえんだ: C12CCC(CC1N)CN2C(OC(C)(C)C)=O
tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318197-0.1g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95.0% | 0.1g |
$771.0 | 2025-03-19 | |
Enamine | EN300-318197-5.0g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95.0% | 5.0g |
$6441.0 | 2025-03-19 | |
Enamine | EN300-318197-0.25g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95.0% | 0.25g |
$1099.0 | 2025-03-19 | |
Enamine | EN300-318197-2.5g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95.0% | 2.5g |
$4355.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759307-1g |
tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 97% | 1g |
¥14485.0 | 2023-04-02 | |
A2B Chem LLC | AW33861-500mg |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95% | 500mg |
$1860.00 | 2024-04-20 | |
Enamine | EN300-318197-5g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers |
1357352-04-5 | 95% | 5g |
$6441.0 | 2023-09-05 | |
Aaron | AR01BWI9-1g |
tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95% | 1g |
$3079.00 | 2025-02-09 | |
A2B Chem LLC | AW33861-250mg |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95% | 250mg |
$1192.00 | 2024-04-20 | |
A2B Chem LLC | AW33861-1g |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1357352-04-5 | 95% | 1g |
$2373.00 | 2024-04-20 |
tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomersに関する追加情報
Introduction to Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers (CAS No. 1357352-04-5)
Ter-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers, identified by the CAS number 1357352-04-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This mixture of diastereomers exhibits unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the class of azabicycloalkanes, which are known for their diverse applications in medicinal chemistry due to their rigid bicyclic structure and potential for selective interactions with biological targets. The presence of both tert-butyl and amino functional groups in the molecule enhances its versatility, allowing for further chemical modifications and derivatization to tailor its pharmacological properties.
In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, particularly those derived from azabicycloalkanes. These scaffolds offer several advantages over traditional linear or aromatic compounds, including improved metabolic stability, enhanced binding affinity, and reduced toxicity. The tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate mixture is no exception and has been explored in various preclinical studies as a potential lead compound for therapeutic intervention.
One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. Azabicycloalkanes have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The rigid bicyclic core of the molecule provides a stable framework that can be fine-tuned to interact with specific binding sites on these receptors, potentially leading to the discovery of new treatments for neurological disorders.
Recent studies have demonstrated that derivatives of azabicycloalkanes can exhibit potent activity against a range of CNS-related conditions, including depression, anxiety, and neurodegenerative diseases. The tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate mixture has been investigated as a precursor for synthesizing novel ligands that target these receptors with high selectivity and efficacy. The mixture's diastereomeric nature allows for the exploration of different stereoisomers, each with distinct pharmacological profiles that could be optimized for specific therapeutic applications.
The synthesis of this compound involves sophisticated organic chemistry techniques, including ring-closing metathesis and stereoselective transformations. The use of advanced catalytic systems has enabled researchers to produce high-purity mixtures of diastereomers, which are essential for evaluating their biological activity accurately. These synthetic advancements have opened up new avenues for drug discovery and have contributed to the growing library of pharmacologically relevant azabicycloalkanes.
From a computational chemistry perspective, the tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate mixture has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at the atomic level. These studies have provided valuable insights into the compound's binding mode and have helped guide the design of more potent derivatives. The integration of experimental data with computational predictions has been crucial in optimizing the pharmacokinetic properties of this class of compounds.
The pharmaceutical industry has recognized the potential of azabicycloalkanes as a drug discovery platform and has invested significantly in developing proprietary libraries based on these scaffolds. The tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate mixture is one such example that has been leveraged by several companies to identify novel therapeutic candidates. Its unique structural features make it an attractive starting point for designing molecules with improved pharmacological profiles compared to existing treatments.
In conclusion, tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, as a mixture of diastereomers (CAS No. 1357352-04-5), represents a significant advancement in medicinal chemistry research. Its potential applications in CNS therapy and its well-documented synthetic accessibility make it a valuable asset for academic and industrial researchers alike. As our understanding of azabicycloalkanes continues to grow, it is likely that this compound will play an increasingly important role in the development of next-generation therapeutics.
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